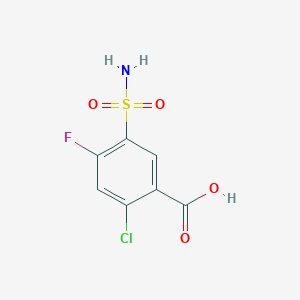

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-fluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGOQDDPEWYVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401136 | |

| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4793-24-2 | |

| Record name | 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4793-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid

This guide provides a comprehensive overview of the primary synthetic pathways for 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, a key intermediate in the pharmaceutical industry. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying chemical principles and strategic considerations for process optimization.

Introduction

This compound, also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid, is a critical aryl fluorinated building block in organic synthesis.[1] Its structural motifs are integral to the development of various therapeutic agents. This document delineates the most prevalent and efficient synthetic routes to this compound, providing a foundation for laboratory-scale synthesis and process scale-up.

Synthetic Pathways: A Strategic Overview

Two principal synthetic routes have been established for the preparation of this compound, primarily differing in their starting materials. The choice between these pathways often hinges on the availability and cost of the initial precursors, as well as considerations of process safety and environmental impact.

-

Pathway 1: Commencing with the readily available 2-chloro-4-fluorotoluene.

-

Pathway 2: Utilizing 2-chloro-4-fluorobenzoic acid as the starting material.

Both pathways converge on the pivotal intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid, which subsequently undergoes a three-step transformation involving reduction, chlorosulfonation, and amination to yield the final product.

Pathway 1: Synthesis from 2-Chloro-4-fluorotoluene

This pathway is a robust method that begins with a cost-effective starting material and involves a series of well-characterized transformations. The overall process can be visualized as a linear sequence of four principal stages.

Caption: Synthetic route starting from 2-chloro-4-fluorotoluene.

Stage 1: Photochlorination of 2-Chloro-4-fluorotoluene

The initial step involves the free-radical chlorination of the methyl group of 2-chloro-4-fluorotoluene to yield 2-chloro-4-fluorobenzylidene dichloride.[2] This reaction is typically initiated by UV light.

Experimental Protocol:

-

Charge a suitable reactor equipped with a UV lamp, a gas inlet, and a condenser with 2-chloro-4-fluorotoluene.

-

Initiate the reaction by turning on the UV lamp and bubbling chlorine gas through the toluene derivative.

-

The reaction temperature is maintained between 60-100°C.[3]

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.

-

Upon completion, the reaction mixture is typically purified by distillation to isolate 2-chloro-4-fluorobenzylidene dichloride.

Causality of Experimental Choices:

-

UV Light: Provides the necessary energy to initiate the homolytic cleavage of chlorine molecules, generating chlorine radicals which propagate the chain reaction.

-

Temperature Control: Maintaining the temperature in the specified range is crucial to ensure a sufficient reaction rate while minimizing the formation of over-chlorinated byproducts.

Stage 2: Nitration of 2-Chloro-4-fluorobenzylidene dichloride

The intermediate is then nitrated to introduce a nitro group at the 5-position of the benzene ring.[2]

Experimental Protocol:

-

Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.

-

Slowly add 2-chloro-4-fluorobenzylidene dichloride to the nitrating mixture while maintaining a low temperature (0-30°C) to control the exothermic reaction.[3]

-

The molar ratio of fuming nitric acid to the benzylidene dichloride is typically in the range of 1-1.8:1.[3]

-

After the addition is complete, the reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The reaction mixture is then carefully poured onto ice to precipitate the product, 2-chloro-4-fluoro-5-nitrobenzylidene dichloride.

-

The solid product is collected by filtration, washed with water, and dried.

Causality of Experimental Choices:

-

Mixed Acid: The combination of sulfuric acid and nitric acid generates the nitronium ion (NO₂⁺), the active electrophile in this aromatic nitration reaction.

-

Low Temperature: Essential for controlling the reaction rate and preventing the formation of dinitro byproducts.

Stage 3: Hydrolysis and Oxidation

The dichloromethyl group of 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is converted to a carboxylic acid group through a hydrolysis-oxidation process.[2]

Experimental Protocol:

-

The 2-chloro-4-fluoro-5-nitrobenzylidene dichloride is first hydrolyzed to the corresponding benzaldehyde.

-

An oxidizing agent, such as hydrogen peroxide, is then added to the reaction mixture.[3]

-

The oxidation is typically carried out at a temperature of 40-70°C.[3]

-

The reaction progress is monitored until the complete conversion of the aldehyde.

-

The product, 2-chloro-4-fluoro-5-nitrobenzoic acid, is then isolated by filtration and can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[3]

Causality of Experimental Choices:

-

Hydrogen Peroxide: A common and effective oxidizing agent for converting aldehydes to carboxylic acids, with water as the only byproduct.

-

Temperature Control: Ensures a controlled oxidation process and minimizes potential side reactions.

Pathway 2: Synthesis from 2-Chloro-4-fluorobenzoic Acid

This pathway offers a more direct route to the key nitro intermediate, bypassing the initial photochlorination and subsequent hydrolysis-oxidation steps.

Caption: Synthetic route starting from 2-chloro-4-fluorobenzoic acid.

Stage 1: Nitration of 2-Chloro-4-fluorobenzoic Acid

Direct nitration of 2-chloro-4-fluorobenzoic acid provides 2-chloro-4-fluoro-5-nitrobenzoic acid.[2]

Experimental Protocol:

-

Dissolve 2-chloro-4-fluorobenzoic acid in concentrated sulfuric acid.

-

Cool the solution to below 0°C in an ice-salt bath.

-

Slowly add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 0°C.

-

After the addition, the reaction mixture is allowed to stir at room temperature for several hours and then gently heated to around 60°C.

-

The mixture is then poured onto ice to precipitate the product.

-

The crude 2-chloro-4-fluoro-5-nitrobenzoic acid is collected by filtration and can be purified by recrystallization from boiling water.

Causality of Experimental Choices:

-

Sulfuric Acid as Solvent: Acts as both a solvent and a catalyst, facilitating the formation of the nitronium ion.

-

Strict Temperature Control: Crucial to prevent the formation of undesired isomers and byproducts.[4]

Final Conversion Steps: From Nitro Intermediate to Final Product

The following three steps are common to both pathways, starting from the 2-chloro-4-fluoro-5-nitrobenzoic acid intermediate.

Stage 4/2: Reduction of the Nitro Group

The nitro group of 2-chloro-4-fluoro-5-nitrobenzoic acid is reduced to an amino group to form 2-chloro-4-fluoro-5-aminobenzoic acid.

Experimental Protocol:

-

A common method for this reduction is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent.

-

Alternatively, iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) can be used for a more classical approach.[5]

-

The reaction is typically carried out in a suitable solvent like ethanol or methanol.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting 2-chloro-4-fluoro-5-aminobenzoic acid can be purified by recrystallization.

Causality of Experimental Choices:

-

Catalytic Hydrogenation: Offers high chemoselectivity and clean reaction profiles, with minimal byproduct formation.

-

Iron in Acidic Medium: A cost-effective and robust method for large-scale reductions of aromatic nitro compounds.

Stage 5/3: Chlorosulfonation

The newly formed amino group directs the electrophilic substitution of a chlorosulfonyl group onto the aromatic ring.

Experimental Protocol:

-

2-Chloro-4-fluoro-5-aminobenzoic acid is treated with chlorosulfonic acid.

-

The reaction is typically performed neat or in a solvent like chloroform.

-

The reaction mixture is heated to facilitate the reaction.

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.

-

The precipitated product, 2-chloro-4-fluoro-5-chlorosulfonylbenzoic acid, is collected by filtration.

Causality of Experimental Choices:

-

Chlorosulfonic Acid: A powerful reagent that acts as both the source of the chlorosulfonyl group and the reaction medium.

Stage 6/4: Amination

The final step involves the reaction of the chlorosulfonyl group with ammonia to form the sulfamoyl group.

Experimental Protocol:

-

The 2-chloro-4-fluoro-5-chlorosulfonylbenzoic acid is reacted with an excess of aqueous ammonia.

-

The reaction is typically carried out at a controlled temperature to manage the exothermicity.

-

After the reaction is complete, the solution is acidified to precipitate the final product, this compound.

-

The product is collected by filtration, washed with water, and dried. The final product can be further purified by recrystallization.

Causality of Experimental Choices:

-

Aqueous Ammonia: Serves as the nucleophile to displace the chloride from the sulfonyl chloride group, forming the sulfonamide.

-

Acidification: The product is soluble in the basic reaction mixture as a carboxylate salt. Acidification protonates the carboxylate, leading to the precipitation of the final product.

Data Summary

| Starting Material | Key Intermediates | Reagents and Conditions | Typical Yield |

| Pathway 1 | |||

| 2-Chloro-4-fluorotoluene | 2-Chloro-4-fluorobenzylidene dichloride | Cl₂, UV light, 60-100°C | High |

| 2-Chloro-4-fluoro-5-nitrobenzylidene dichloride | H₂SO₄, fuming HNO₃, 0-30°C | Good | |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | H₂O₂, 40-70°C | >80% (overall)[3] | |

| Pathway 2 | |||

| 2-Chloro-4-fluorobenzoic acid | 2-Chloro-4-fluoro-5-nitrobenzoic acid | H₂SO₄, HNO₃, <0°C to 60°C | ~92%[4] |

| Final Steps | |||

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 2-Chloro-4-fluoro-5-aminobenzoic acid | Fe/CH₃COOH or H₂/Pd-C | High |

| 2-Chloro-4-fluoro-5-chlorosulfonylbenzoic acid | ClSO₃H | Moderate to High | |

| This compound | aq. NH₃, then acid | Good |

Conclusion

The synthesis of this compound can be efficiently achieved through two primary, convergent pathways. The selection of a particular route will be dictated by factors such as raw material availability, cost, and manufacturing capabilities. The protocols and insights provided in this guide are intended to serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries, enabling the proficient synthesis of this important intermediate.

References

- 1. This compound | 4793-24-2 [amp.chemicalbook.com]

- 2. This compound | 4793-24-2 | Benchchem [benchchem.com]

- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

Molecular structure of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid

Abstract: This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical characterization of this compound (CAS No: 4793-24-2). This document is intended for researchers, scientists, and drug development professionals who utilize this compound as a critical building block in synthetic and medicinal chemistry. The guide synthesizes theoretical principles with practical analytical methodologies, offering insights into structural elucidation through spectroscopic and computational techniques. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this guide extrapolates likely structural characteristics based on established data from closely related analogues.

Introduction and Significance

This compound is a polysubstituted aromatic compound of significant interest in medicinal and synthetic chemistry. Its molecular architecture, featuring a carboxylic acid, a sulfonamide, and two distinct halogen substituents (chloro and fluoro), makes it a versatile scaffold and a key intermediate in the synthesis of complex molecules.

The sulfonamide moiety is a cornerstone functional group in medicinal chemistry, famously associated with the "sulfa drugs," the first broadly effective systemic antibacterials.[1] Beyond their antimicrobial origins, sulfonamides exhibit a vast range of biological activities, appearing in diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors of enzymes like carbonic anhydrase.[1] The carboxylic acid group provides a reactive handle for forming amide or ester linkages, crucial for creating prodrugs or conjugating the molecule to other pharmacophores.[2] For instance, this compound is a documented reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives, which have been investigated as CCR5 antagonists for potential anti-HIV-1 therapies.[3][4][5]

The specific halogenation pattern—a chlorine atom at position 2 and a fluorine atom at position 4—critically influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are key determinants of its reactivity and pharmacological profile. This guide will dissect the molecular structure that underpins the utility of this important chemical entity.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental properties. These identifiers and characteristics are essential for laboratory handling, analytical characterization, and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| Synonyms | 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid | [5] |

| CAS Number | 4793-24-2 | [1][5][7][8] |

| Molecular Formula | C₇H₅ClFNO₄S | [7][8] |

| Molecular Weight | 253.64 g/mol | [1][7][8] |

| Melting Point | 245-248 °C | [4][8] |

| InChI Key | DDGOQDDPEWYVRD-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)C1=CC(S(=O)(N)=O)=C(F)C=C1Cl | [9] |

Table 1: Core Chemical and Physical Properties.

Synthesis and Derivatization Pathways

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired substitution pattern. Understanding its synthesis is fundamental to appreciating its role as a starting material and identifying potential process impurities.

Common Synthetic Routes

Several pathways have been documented, typically starting from more common precursors. One established route begins with 2-chloro-4-fluorotoluene.[1] The process involves a series of classical aromatic transformations.

Causality of the Workflow:

-

Side-Chain Halogenation: The process often starts with photochlorination of the toluene methyl group to form a benzylidene dichloride. This activates the benzylic position for subsequent oxidation.

-

Nitration: A nitro group (-NO₂) is introduced onto the ring using a mixture of concentrated sulfuric and fuming nitric acids. The existing chloro and fluoro groups direct the nitration to the 5-position.

-

Oxidation/Hydrolysis: The benzylidene dichloride is converted to the carboxylic acid.

-

Reduction & Sulfamoylation: The nitro group is reduced to an amine (-NH₂), which is then converted into a diazonium salt. Subsequent reaction (sulfonylation) introduces a chlorosulfonyl group (-SO₂Cl), which is finally aminated to yield the target sulfamoyl (-SO₂NH₂) group.[1]

An alternative pathway starts from 2-chloro-4-fluorobenzoic acid, which undergoes nitration followed by the same reduction and sulfamoylation sequence.[1]

Structural Elucidation: A Multi-Technique Approach

Determining the precise molecular structure and connectivity requires a combination of analytical techniques. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and IR are essential for confirming the structure in solution and ensuring batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the substituent positions.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons: The molecule has two protons on the aromatic ring.

-

One proton is at C3 (ortho to the chlorine and meta to the fluorine). It is expected to appear as a doublet due to coupling with the fluorine atom. Its chemical shift will be downfield due to the deshielding effect of the adjacent chlorine.

-

The other proton is at C6 (ortho to the sulfamoyl group and meta to the chlorine). It is also expected to appear as a doublet from fluorine coupling.

-

-

Labile Protons:

Predicted ¹³C NMR Spectrum (in DMSO-d₆): The spectrum will show seven distinct carbon signals.

-

Aromatic Carbons: Six signals will be present in the aromatic region (~110-160 ppm). The carbon directly attached to the fluorine (C4) will show a large one-bond C-F coupling constant, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The chemical shifts are influenced by the electron-withdrawing or donating properties of all substituents.

-

Carbonyl Carbon (-COOH): One signal in the carbonyl region (~165-175 ppm).

Exemplar Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 10-15 mg of the compound for ¹H NMR (25-50 mg for ¹³C NMR).

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving both the carboxylic acid and sulfonamide functionalities.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

To aid in assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

-

-

Processing: Process the spectra using appropriate software, performing Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For furosemide, a closely related and more complex derivative, detailed FT-IR studies have been conducted, providing a strong basis for interpreting the spectrum of the title compound.[10][11][12]

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H stretching | Sulfonamide (-SO₂NH₂) |

| 3300-2500 | O-H stretching (broad) | Carboxylic Acid (-COOH) |

| ~1700 | C=O stretching | Carboxylic Acid (-COOH) |

| ~1600, ~1475 | C=C stretching | Aromatic Ring |

| 1390-1290 | SO₂ asymmetric stretching | Sulfonamide (-SO₂NH₂) |

| 1190-1120 | SO₂ symmetric stretching | Sulfonamide (-SO₂NH₂) |

| ~1250 | C-F stretching | Aryl-Fluoride |

| ~800 | C-Cl stretching | Aryl-Chloride |

Table 2: Predicted FT-IR absorption frequencies based on known functional group regions and data from related molecules.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard technique for assessing the purity of chemical compounds. For aromatic acids, which can be challenging to retain on standard C18 columns, mixed-mode chromatography or the use of ion-pairing reagents may be necessary.[2][13][14]

Exemplar Protocol for HPLC Purity Analysis:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier ensures the carboxylic acid is protonated for better retention.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water). Dilute to an appropriate concentration for analysis (e.g., 25 µg/mL).[13]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

Analysis: The purity is determined by integrating the peak area of the main component relative to the total area of all observed peaks.

References

- 1. This compound | 4793-24-2 | Benchchem [benchchem.com]

- 2. helixchrom.com [helixchrom.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 4793-24-2 [amp.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. clearsynth.com [clearsynth.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 4793-24-2 | FC86135 [biosynth.com]

- 9. 4793-24-2|this compound|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide delves into the pharmacological actions stemming from 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, a critical chemical intermediate. While not pharmacologically active itself, this compound is a pivotal precursor in the synthesis of potent loop diuretics, most notably Furosemide.[1][2] Understanding the mechanism of action of its derivatives is, therefore, to understand the function of one of the most significant classes of diuretics in modern medicine. This document provides a comprehensive exploration of the molecular target, the physiological consequences of its inhibition, and the validated experimental models used to characterize its activity.

Introduction: From Chemical Precursor to Potent Diuretic

This compound serves as a key building block in pharmaceutical synthesis.[3][4] Its primary role is in the production of Furosemide, a powerful loop diuretic used to treat edema associated with heart failure, liver scarring, and kidney disease, as well as hypertension.[1][5] The synthesis process involves the condensation of this acid derivative with other reagents to create the final, pharmacologically active Furosemide molecule.[2] Consequently, the "mechanism of action" is that of the resulting drug, Furosemide, which exerts its effects within the nephron of the kidney.[6]

Core Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter (NKCC2)

The primary target for Furosemide and other loop diuretics is the Na-K-Cl cotransporter isoform 2 (NKCC2) .[7][8] This integral membrane protein is located on the apical (luminal) side of epithelial cells in the thick ascending limb (TAL) of the loop of Henle.[6][9]

The Molecular Target: NKCC2

NKCC2 is a member of the SLC12A family of solute carriers.[10] Its fundamental role is to reabsorb sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular fluid back into the body.[11] This transporter harnesses the electrochemical gradient of sodium to move one sodium ion, one potassium ion, and two chloride ions across the apical membrane into the cell.[12] This process is a crucial step in the kidney's ability to concentrate urine and maintain the body's fluid and electrolyte balance, accounting for the reabsorption of approximately 20-25% of filtered NaCl.[12]

Molecular Interaction and Inhibition

Furosemide acts as a competitive inhibitor of NKCC2. It binds to the chloride-binding site on the transporter protein.[8][13] This binding event physically obstructs the transport of ions, effectively locking the transporter in an inactive state. By preventing the reabsorption of Na+, K+, and Cl-, these ions remain in the tubular lumen.[5][6]

The increased concentration of solutes in the tubular fluid exerts an osmotic force, drawing water into the tubule and preventing its reabsorption.[12] This leads to a significant increase in the volume of urine produced (diuresis) and the excretion of sodium (natriuresis) and chloride.[6]

Downstream Physiological Consequences

The inhibition of NKCC2 initiates a cascade of effects within the nephron and throughout the body:

-

Disruption of the Counter-Current Mechanism: The TAL is critical for creating a hypertonic medullary interstitium, which is necessary for water reabsorption in the collecting ducts. By blocking ion reabsorption in the TAL, Furosemide diminishes this gradient, impairing the kidney's ability to concentrate urine.[12]

-

Increased Excretion of Cations: The normal function of NKCC2 contributes to a lumen-positive electrical potential. This potential drives the paracellular reabsorption of other cations, including magnesium (Mg2+) and calcium (Ca2+). By inhibiting NKCC2, Furosemide abolishes this potential, leading to increased urinary excretion of these divalent cations.[6][13]

-

Vasodilation: Furosemide also appears to enhance the production of prostaglandins, which have a vasodilatory effect. This can reduce cardiac preload and contribute to its antihypertensive effects.[12]

Figure 1. Mechanism of Furosemide action on the NKCC2 transporter.

Experimental Validation and Characterization

The mechanism of action of NKCC2 inhibitors is validated through a combination of in vitro and in vivo experimental models.[14] These protocols are essential for drug discovery, efficacy testing, and safety profiling.[15][16]

In Vitro Assays for NKCC2 Activity

In vitro models allow for the direct assessment of a compound's effect on the transporter in a controlled environment.[17]

High-Throughput Fluorescent Ion Flux Assay

This modern technique has largely replaced older radioisotope methods for screening NKCC inhibitors.[18] It offers higher throughput, improved sensitivity, and real-time data acquisition.[10]

Principle: This assay uses a thallium (Tl+)-sensitive fluorescent dye.[19] Tl+ acts as a congener for K+ and can be transported by NKCC2. When Tl+ enters the cell, it binds to the dye, causing a significant increase in fluorescence. An inhibitor like Furosemide will block Tl+ entry, resulting in a reduced fluorescent signal.[10]

Detailed Protocol:

-

Cell Culture: Culture renal epithelial cells (e.g., LLC-PK1) stably transfected to express the NKCC2 transporter in 96-well black-walled, clear-bottom plates.[18]

-

Dye Loading: Wash cells with a chloride-free buffer and then incubate with a loading buffer containing the Tl+-sensitive fluorescent dye (e.g., FluxOR™ II).

-

Compound Incubation: Add the test compound (e.g., Furosemide dissolved in DMSO, then diluted in assay buffer) to the wells. Include positive controls (known inhibitor) and negative controls (vehicle only).

-

Assay Initiation: Place the plate in a fluorescence plate reader (e.g., FlexStation). Simultaneously add a stimulus buffer containing Tl+ and measure the fluorescence intensity over time (kinetic read).

-

Data Analysis: Calculate the initial rate of Tl+ influx from the kinetic fluorescence data. Compare the rates between control and compound-treated wells to determine the percent inhibition.[10][19]

| Parameter | Control (Vehicle) | Furosemide (50 µM) |

| Initial Rate of Tl+ Influx (RFU/s) | High | Low (approx. 3-fold reduction)[10] |

| Conclusion | Active NKCC2 Transport | Inhibition of NKCC2 Transport |

Table 1. Representative data from a Tl+ influx assay for NKCC2 activity.

Figure 2. Workflow for a high-throughput fluorescent NKCC2 functional assay.

In Vivo Models for Diuretic Efficacy

In vivo models are crucial for assessing the overall diuretic, natriuretic, and saluretic (salt-excreting) effects of a compound in a whole organism.[14][20]

Lipschitz Test in Rodents

This is a classic and widely used method to quantify diuretic activity.[14]

Principle: The test measures the total urine output in rats over a specific period after administration of the test compound, comparing it to a vehicle control and a standard diuretic like Furosemide.[14]

Detailed Protocol:

-

Animal Preparation: Use male Wistar or Sprague-Dawley rats. Withhold food and water for 18 hours prior to the experiment to ensure a uniform state of hydration.

-

Grouping: Divide animals into groups (n=6 per group): Control (vehicle, e.g., normal saline), Standard (Furosemide, e.g., 20 mg/kg), and Test (various doses of the new compound).

-

Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.). Immediately after, administer a saline load (e.g., 25 mL/kg) to all animals to promote diuresis.

-

Urine Collection: Place each rat in an individual metabolic cage designed to separate urine and feces. Collect urine for a period of 5 to 24 hours.[14]

-

Analysis: Measure the total volume of urine for each animal. The diuretic action is calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group. A value >1 indicates diuretic activity. Additionally, urine can be analyzed for electrolyte content (Na+, K+, Cl-) to determine natriuretic and saluretic activity.[14][15]

Clinical Implications and Considerations

The potent diuretic effect of Furosemide makes it invaluable for managing fluid overload.[5] However, its mechanism of action also leads to potential side effects that require careful monitoring.[5]

-

Electrolyte Imbalances: The most common side effects are direct consequences of NKCC2 inhibition, including hypokalemia (low potassium), hypomagnesemia, and hypocalcemia.[5]

-

Dehydration and Hypotension: Excessive fluid loss can lead to dehydration and low blood pressure.[5]

-

Diuretic Resistance: With chronic use, the distal nephron can undergo hypertrophy and increase its reabsorptive capacity, leading to a blunted diuretic response over time. This can sometimes be managed by co-administering a thiazide diuretic to block this compensatory sodium resorption.[12]

Conclusion

This compound is a non-active precursor that is chemically transformed into highly active loop diuretics like Furosemide. The mechanism of action of these derivative drugs is the potent and specific inhibition of the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to powerful diuresis and natriuresis, forming the basis of its therapeutic use in fluid management. A thorough understanding of this mechanism, validated by robust in vitro and in vivo assays, is fundamental for the development of new diuretic agents and for the safe and effective clinical use of existing ones.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 4793-24-2 [amp.chemicalbook.com]

- 5. Furosemide - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Furosemide? [synapse.patsnap.com]

- 7. Loop Diuretics Unique Mechanism of Action [japi.org]

- 8. karger.com [karger.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]

- 13. youtube.com [youtube.com]

- 14. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. researchgate.net [researchgate.net]

- 16. (PDF) A comparative review on In-vivo and In-vitro screening models for diuretic agents (2023) | Keval Y. Raval [scispace.com]

- 17. ijcap.in [ijcap.in]

- 18. BioKB - Publication [biokb.lcsb.uni.lu]

- 19. researchgate.net [researchgate.net]

- 20. Diuretic Preclinical Screening models | PPTX [slideshare.net]

The Multifaceted Therapeutic Potential of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, a halogenated sulfonamide, has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of potential therapeutic applications. This technical guide provides an in-depth analysis of its core attributes, from its fundamental mechanism of action to its role as a key building block in the synthesis of complex bioactive molecules. We will explore its potential as an antibacterial, diuretic, and antidiabetic agent, supported by available preclinical data and structure-activity relationship studies. Furthermore, this guide will detail its application in the development of antiviral compounds, particularly as a crucial component in the synthesis of CCR5 antagonists for the treatment of HIV-1. Detailed experimental workflows, data-driven insights, and a comprehensive toxicological overview are presented to equip researchers and drug development professionals with the critical information needed to explore and harness the full therapeutic potential of this compelling molecule.

Introduction: The Chemical and Pharmacological Landscape

This compound (molecular formula: C₇H₅ClFNO₄S) is a crystalline solid with a melting point of approximately 245-248 °C[1]. Its structure, characterized by a benzoic acid core substituted with a chloro, a fluoro, and a sulfamoyl group, underpins its diverse biological activities. The sulfonamide moiety is a well-established pharmacophore, historically recognized for its antibacterial properties through the inhibition of folic acid synthesis[2][3]. The presence of halogen atoms (chlorine and fluorine) significantly influences the compound's physicochemical properties, such as lipophilicity and electronic character, thereby modulating its interaction with biological targets[2].

This guide will systematically dissect the therapeutic avenues of this compound, beginning with its foundational mechanisms of action and progressing to its specific applications, supported by scientific evidence and practical insights for its utilization in research and development.

Core Mechanisms of Action

The therapeutic potential of this compound and its derivatives stems from their ability to interact with specific biological targets, primarily enzymes. The key mechanisms of action are detailed below.

Inhibition of Dihydropteroate Synthase (DHPS): The Basis of Antibacterial Activity

As a sulfonamide, this compound is a structural analog of para-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS)[2]. This enzyme catalyzes a critical step in the folic acid synthesis pathway, which is vital for bacterial DNA and protein synthesis[3][4][5]. By competitively inhibiting DHPS, the compound disrupts this pathway, leading to bacteriostatic effects[6][7][8]. The general mechanism is depicted below.

Caption: Competitive inhibition of Dihydropteroate Synthase by this compound.

While specific minimum inhibitory concentration (MIC) values for the parent compound against a wide range of bacteria are not extensively reported in publicly available literature, derivatives have shown significant efficacy. For instance, a derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated MIC values between 15.62 and 31.25 µmol/L against methicillin-sensitive and resistant Staphylococcus aureus[9].

Carbonic Anhydrase Inhibition: A Gateway to Diuretic and Other Therapeutic Effects

The unsubstituted sulfonamide group is a key pharmacophore for inhibiting zinc-containing enzymes, most notably carbonic anhydrases (CAs)[2]. CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[10]. Inhibition of specific CA isoforms can lead to various physiological effects.

Caption: Interaction of the sulfonamide moiety with the active site of carbonic anhydrase.

This inhibitory action is the basis for the potential diuretic effects of this compound, as CA inhibition in the renal tubules can alter electrolyte and water reabsorption[3]. Furthermore, CA inhibitors are being investigated for their therapeutic potential in other areas, including as antidiabetic agents, by potentially influencing glucose metabolism and insulin secretion[3][11].

Potential Therapeutic Applications

Antibacterial Agent

The primary claim for the antibacterial potential of this compound lies in its identity as a sulfonamide. While comprehensive preclinical data on the parent compound is limited, the well-established mechanism of action of sulfa drugs provides a strong rationale for its investigation as an antibacterial agent[2][3]. Research on related derivatives has shown promising results against both Gram-positive and Gram-negative bacteria[9].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is recommended to assess the in vitro antibacterial activity.

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diuretic Agent

Experimental Protocol: In Vivo Diuretic Activity in a Rat Model

The Lipschitz test is a common method for screening diuretic agents[12][13].

-

Animal Model: Use male Wistar rats (150-200 g), fasted overnight with free access to water.

-

Grouping: Divide the animals into control, standard (e.g., furosemide), and test groups.

-

Administration: Administer the vehicle (e.g., 0.9% saline), the standard drug, and this compound (at various doses) orally or intraperitoneally.

-

Urine Collection: Place the rats in metabolic cages and collect urine at specified time intervals (e.g., 5 and 24 hours)[13][14].

-

Analysis: Measure the total urine volume. Analyze urine samples for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes[13].

-

Evaluation: Compare the urine output and electrolyte excretion of the test groups with the control and standard groups.

Antidiabetic Agent

The potential antidiabetic effects of this compound are linked to the inhibition of carbonic anhydrase and potentially other enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase[3]. Derivatives of the closely related 2,4-dichloro-5-sulfamoylbenzoic acid have demonstrated potent inhibition of these digestive enzymes, suggesting a similar potential for the fluoro-substituted analog[15].

| Derivative of 2,4-dichloro-5-sulfamoylbenzoic acid | Target Enzyme | IC₅₀ (µM) | Reference |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Amylase | Reported as 3-fold more potent than Acarbose | [15] |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Glucosidase | Reported as 5-fold more potent than Acarbose | [15] |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Amylase | Reported as ~6-fold more potent than Acarbose | [15] |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase | Reported as 4-fold more potent than Acarbose | [15] |

Experimental Protocol: In Vitro α-Glucosidase and α-Amylase Inhibition Assays

These assays are crucial for evaluating the potential of a compound to control postprandial hyperglycemia[15][16][17].

Caption: General workflow for in vitro enzyme inhibition assays.

A Versatile Building Block for Drug Synthesis

This compound serves as a valuable starting material in the synthesis of more complex molecules with therapeutic potential[1][18]. Its carboxylic acid group allows for straightforward amide bond formation, enabling its conjugation to other pharmacophores[2].

A significant application is its use as a reagent in the synthesis of N-benzyl-N'-(4-piperidinyl)urea derivatives, which act as CCR5 antagonists and have been investigated as anti-HIV-1 agents[1][18][19]. The CCR5 co-receptor is crucial for the entry of R5-tropic HIV-1 strains into host cells, and its blockade represents a key therapeutic strategy[20][21][22]. The this compound moiety contributes to the overall structure and binding affinity of these antagonists to the CCR5 receptor.

Synthesis and Structure-Activity Relationships (SAR)

Synthetic Pathways

Several synthetic routes for this compound have been described, typically starting from commercially available precursors. One common pathway begins with the nitration of 2-chloro-4-fluorobenzotrichloride, followed by hydrolysis to the corresponding benzoic acid. The nitro group is then reduced to an amine, which is subsequently diazotized and sulfonylated to introduce the sulfamoyl group[2].

Caption: A representative synthetic pathway for this compound.

Structure-Activity Relationships

The biological activity of derivatives of this scaffold is highly dependent on the nature and position of its functional groups.

-

Sulfamoyl Group: The -SO₂NH₂ group is essential for carbonic anhydrase inhibition and contributes to the antibacterial activity[2].

-

Halogen Substituents: The chloro and fluoro groups influence the compound's electronic properties and lipophilicity, which can affect target binding and pharmacokinetic properties. Studies on related compounds have shown that replacing a chloro with a fluoro group can significantly impact inhibitory potency against specific carbonic anhydrase isoforms[23].

-

Carboxylic Acid Group: This group provides a key site for derivatization to create more complex molecules and prodrugs[2].

Safety and Toxicology

Based on available safety data sheets for this compound and structurally related compounds, it is considered hazardous. It can cause skin and eye irritation, and may cause respiratory irritation[1][2]. Standard laboratory safety precautions, including the use of personal protective equipment, are essential when handling this compound. A comprehensive preclinical toxicology profile, including studies on cytotoxicity, genotoxicity, and in vivo toxicity, would be necessary for any further drug development efforts.

Conclusion and Future Directions

This compound is a molecule of significant interest to the drug discovery and development community. Its established mechanisms of action, coupled with its versatility as a synthetic building block, provide a strong foundation for the exploration of its therapeutic potential across a range of diseases. Future research should focus on obtaining comprehensive preclinical data for the parent compound to validate its antibacterial, diuretic, and antidiabetic properties. Furthermore, the continued exploration of its derivatives, guided by structure-activity relationship studies, holds promise for the development of novel and potent therapeutic agents. The insights and protocols provided in this guide aim to facilitate and inspire further investigation into this promising chemical entity.

References

- 1. This compound | 4793-24-2 [amp.chemicalbook.com]

- 2. This compound | 4793-24-2 | Benchchem [benchchem.com]

- 3. This compound | 4793-24-2 | FC86135 [biosynth.com]

- 4. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. flore.unifi.it [flore.unifi.it]

- 11. This compound - Bio-X ™ | 4793-24-2 | BC300060 [biosynth.com]

- 12. Models for testing_activity_of_diuretics | PPTX [slideshare.net]

- 13. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A method for screening diuretic agents in the mouse: an investigation of sexual differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of Dual CCR5/CXCR4 Inhibitors for HIV Infection | Steinmetz Symposium - Union College [steinmetz.union.edu]

- 22. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iris.unibs.it [iris.unibs.it]

The Cornerstone of Modern Diuretics: A Technical Guide to 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid Derivatives and Analogs

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-4-fluoro-5-sulfamoylbenzoic acid scaffold is a linchpin in the development of high-ceiling loop diuretics, most notably serving as a key intermediate in the synthesis of furosemide. This technical guide provides an in-depth exploration of this critical chemical entity, its derivatives, and analogs. Moving beyond a simple recitation of facts, this document elucidates the synthetic strategies, delves into the nuanced structure-activity relationships (SAR), and details the experimental protocols essential for the characterization and biological evaluation of these potent pharmacological agents. By integrating foundational chemical principles with practical, field-proven methodologies, this guide aims to empower researchers and drug development professionals in their quest for novel therapeutics targeting renal ion transport and beyond.

Introduction: The Significance of the Sulfamoylbenzoic Acid Moiety

The sulfonamide functional group is a celebrated pharmacophore in medicinal chemistry, with its origins tracing back to the discovery of the antibacterial properties of Prontosil in the 1930s. This discovery heralded the dawn of the antibiotic age with the development of "sulfa drugs".[1] The versatility of the sulfonamide moiety, however, extends far beyond its antimicrobial roots. Compounds bearing this functional group exhibit a wide spectrum of biological activities, finding application as anticonvulsants, anti-inflammatory agents, and, critically, as diuretics.[1]

At the heart of the most potent class of diuretics—the loop diuretics—lies the sulfamoylbenzoic acid core. These agents are indispensable in the clinical management of fluid overload (edema) associated with congestive heart failure, liver cirrhosis, and renal disease, as well as in the treatment of hypertension.[2] Their mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a key site for salt reabsorption in the nephron.[2][3]

This guide focuses specifically on this compound, a halogenated derivative that has proven to be a particularly valuable building block in the synthesis of potent diuretics like furosemide.[4] The strategic placement of the chloro and fluoro substituents on the aromatic ring significantly influences the molecule's electronic properties and binding affinity for its biological targets. Understanding the synthesis, chemical properties, and biological activities of this core structure and its analogs is therefore paramount for the rational design of new and improved therapeutic agents.

Synthetic Pathways and Chemical Properties

The synthesis of this compound is a multi-step process that can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability for industrial production.

Synthesis from 2-Chloro-4-fluorotoluene

A common and effective route commences with 2-chloro-4-fluorotoluene. This pathway involves a series of transformations to introduce the necessary functional groups onto the aromatic ring.

Caption: Synthetic pathway from 2-chloro-4-fluorotoluene.

Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic Acid from 2-Chloro-4-fluorotoluene [5]

-

Photochlorination: 2-Chloro-4-fluorotoluene is subjected to photochlorination to yield 2-chloro-4-fluorobenzylidene dichloride.

-

Nitration: The resulting dichloride is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Hydrolysis and Oxidation: The nitro-substituted benzylidene dichloride is then hydrolyzed and oxidized to afford 2-chloro-4-fluoro-5-nitrobenzoic acid.[5]

Experimental Protocol: Reduction of the Nitro Group [6]

-

Dissolve 2-chloro-4-fluoro-5-nitrobenzaldehyde (a related intermediate) in tetrahydrofuran.

-

Add sodium borohydride portionwise to the solution and stir for one hour.

-

Quench the reaction with dilute hydrochloric acid to neutralize excess sodium borohydride.

-

Extract the product with methylene chloride, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the corresponding amino derivative.

Synthesis from 2-Chloro-4-fluorobenzoic Acid

An alternative and widely employed route starts from the more readily available 2-chloro-4-fluorobenzoic acid.

References

- 1. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 2. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antidepressant-like activity evaluation of sulphonamides and sulphonyl-hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ajpamc.com [ajpamc.com]

An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CFSA), a key halogenated benzoic acid derivative. The document delves into the historical context of sulfonamides and their significance, leading to the development of complex molecules like CFSA. We will explore its critical role as both a potential precursor and a known related compound in the synthesis of the potent diuretic Furosemide. Detailed, multi-step synthetic pathways to CFSA are presented, along with the rationale for specific experimental choices. Furthermore, this guide outlines robust analytical methodologies for its characterization and quality control. Finally, we examine its broader applications in medicinal chemistry as a versatile building block for novel therapeutic agents, including potential antibacterial and anti-HIV compounds. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Introduction and Historical Context: The Legacy of Sulfonamides

The story of this compound (CAS No: 4793-24-2) is rooted in the rich history of medicinal chemistry, particularly the discovery of sulfonamide drugs. The advent of Prontosil in the 1930s, the first commercially available antibacterial agent, marked a paradigm shift in medicine and heralded the antibiotic era.[1] This discovery revealed that the sulfonamide moiety is a powerful pharmacophore, capable of mimicking the natural substrate para-aminobenzoic acid (PABA) to inhibit folic acid synthesis in bacteria, a pathway essential for their proliferation.[1][2]

Since then, the sulfonamide functional group has become a cornerstone in drug discovery, extending far beyond its antimicrobial origins.[1] Sulfonamides are now integral to a wide spectrum of therapeutics, including diuretics, anticonvulsants, anti-inflammatory agents, and even anti-cancer drugs, often by targeting specific enzymes like carbonic anhydrase.[1]

Within this context, this compound, also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid, emerges as a highly functionalized and valuable molecule.[3] Its structure, featuring a carboxylic acid, a sulfonamide group, and two different halogen atoms (chloro and fluoro), makes it a versatile intermediate for organic synthesis and a subject of significant interest for developing new therapeutic agents.[4]

Core Chemical Properties

A foundational understanding begins with the compound's key physical and chemical identifiers.

| Property | Value | Reference(s) |

| CAS Number | 4793-24-2 | [1][2][3][5][6][7] |

| Molecular Formula | C₇H₅ClFNO₄S | [2][3][5][6][7] |

| Molecular Weight | 253.64 g/mol | [2][3][7] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 245-248 °C | [2][3] |

| Synonyms | Furosemide Related Compound 11, 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid | [3] |

The Furosemide Connection: A Tale of Two Pathways

One of the most significant roles of substituted sulfamoylbenzoic acids is in the synthesis of Furosemide, a powerful loop diuretic used to treat edema and hypertension.[8][9] The most established industrial route to Furosemide begins with 2,4-dichlorobenzoic acid.[8][9] However, alternative pathways utilizing fluoro-substituted intermediates like CFSA have been explored to improve reaction yields and purity.

The Conventional Dichlorobenzoic Acid Route

The traditional synthesis involves the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis to create the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid (also known as Furosemide Impurity B).[6][8][9] This intermediate is then condensed with furfurylamine in a nucleophilic aromatic substitution reaction to yield Furosemide.[9] While reliable, this final condensation step is often associated with low yields.[8]

The Alternative Fluoro-Substituted Route

An alternative and potentially higher-yielding synthetic strategy involves intermediates like this compound.[8] The presence of the highly electronegative fluorine atom at position 4 activates the chlorine atom at position 2 for nucleophilic aromatic substitution. This heightened reactivity can lead to a near-quantitative yield in the final condensation step with furfurylamine, significantly reducing by-product formation and simplifying purification.[8] Consequently, CFSA is recognized not only as a potential precursor but also as a critical process-related impurity that must be monitored during Furosemide production.

Synthesis Methodologies for CFSA

The synthesis of CFSA is a multi-step process that requires careful control of reaction conditions. The choice of starting material dictates the specific sequence of transformations. Below are three distinct, field-proven pathways.

Pathway 1: From 2-Chloro-4-fluorotoluene

This pathway leverages a readily available substituted toluene. The causality of the steps is critical: the methyl group is first converted to a trichloromethyl group, which can then be hydrolyzed to the desired carboxylic acid.

-

Photochlorination: 2-chloro-4-fluorotoluene is subjected to photochlorination to form 2-chloro-4-fluorobenzotrichloride. This step transforms the methyl group into a precursor for the carboxylic acid.[1]

-

Nitration: The resulting benzotrichloride is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. The nitro group is introduced at position 5, ortho to the activating fluorine and para to the chlorine.[1]

-

Hydrolysis: The intermediate is then hydrolyzed to yield 2-chloro-4-fluoro-5-nitrobenzoic acid.[1]

-

Reduction: The nitro group is reduced to an amino group (-NH₂) using standard reduction methods (e.g., catalytic hydrogenation or metal/acid reduction).

-

Chlorosulfonation & Amination: The amino group is converted to a diazonium salt, which is then reacted to introduce a chlorosulfonyl group (-SO₂Cl). Subsequent amination (reaction with ammonia) yields the final sulfamoyl group, providing CFSA.[1]

Pathway 2: From 2-Chloro-4-fluorobenzoic Acid

Starting directly with the benzoic acid simplifies the initial steps, as the carboxylic acid functionality is already in place.

-

Nitration: 2-chloro-4-fluorobenzoic acid is nitrated to produce 2-chloro-4-fluoro-5-nitrobenzoic acid. This is a key precursor.[1]

-

Reduction: The nitro group of the precursor is reduced to an amino group (-NH₂).

-

Diazotization: The newly formed amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This creates a good leaving group for the subsequent substitution.

-

Sulfonylation & Amination: The diazonium salt is reacted to introduce a chlorosulfonyl group (-SO₂Cl), which is then aminated with ammonia to furnish the final product, CFSA.[1]

Summary of Synthetic Routes

| Route | Starting Material | Key Steps | Advantages |

| 1 | 2-Chloro-4-fluorotoluene | Photochlorination, Nitration, Hydrolysis, Reduction, Sulfamoylation | Utilizes a common industrial starting material. |

| 2 | 2-Chloro-4-fluorobenzoic acid | Nitration, Reduction, Diazotization, Sulfamoylation | More direct route if the benzoic acid precursor is available. |

| 3 | 2-Chloro-4-fluorobenzotrichloride | Nitration, Hydrolysis, Reduction, Sulfamoylation | Starts with a liquid precursor, which can be easier to handle in industrial settings.[1] |

Analytical Characterization and Quality Control

As a pharmaceutical intermediate and potential impurity, the unambiguous structural elucidation and purity assessment of CFSA are paramount. A multi-technique approach ensures a self-validating system of characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone technique for structural confirmation.[1]

-

¹H NMR: Will show characteristic signals for the aromatic protons and the protons of the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups. The coupling patterns between the aromatic protons provide definitive evidence of the substitution pattern.

-

¹³C NMR: Will reveal distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. A well-developed HPLC method can also be used to quantify CFSA when it is present as an impurity in Furosemide active pharmaceutical ingredients (APIs).

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O of the carboxylic acid, the N-H and S=O stretches of the sulfonamide, and the C-Cl/C-F bonds.

References

- 1. This compound | 4793-24-2 | Benchchem [benchchem.com]

- 2. This compound | 4793-24-2 | FC86135 [biosynth.com]

- 3. This compound | 4793-24-2 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. calpaclab.com [calpaclab.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Evaluation of 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid in Diuretic Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid in the field of diuretic research. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to facilitate the investigation of this compound's diuretic potential.

Introduction: The Therapeutic Promise of Novel Diuretics

Diuretics are fundamental in managing conditions characterized by fluid overload, such as heart failure, hypertension, and chronic kidney disease.[1][2] The sulfonamide functional group is a key pharmacophore in many diuretic drugs, including the potent loop diuretics.[3] this compound, a halogenated sulfamoylbenzoic acid derivative, presents as a compelling candidate for diuretic research due to its structural similarities to established loop diuretics like furosemide.[4][5] This guide will explore its mechanism of action and provide robust protocols for its preclinical evaluation.

Section 1: Unraveling the Mechanism of Action

The primary molecular target for loop diuretics is the Na+-K+-2Cl- cotransporter (NKCC2), located in the thick ascending limb of the loop of Henle within the nephron.[1][6] This transporter is responsible for a significant portion of sodium reabsorption from the glomerular filtrate.[7] Inhibition of NKCC2 leads to a cascade of events culminating in increased excretion of sodium, chloride, potassium, and water, thereby producing a potent diuretic effect.[2][6]

The proposed mechanism of action for this compound is the competitive inhibition of the chloride-binding site on the NKCC2 transporter.[6] This prevents the reabsorption of these ions, leading to a disruption in the osmotic gradient necessary for water reabsorption in the collecting duct.[1][6]

Caption: Proposed mechanism of this compound via NKCC2 inhibition.

Section 2: In Vitro Evaluation of Diuretic Potential

An essential first step in characterizing a potential diuretic is to assess its direct interaction with the molecular target. An in vitro NKCC2 inhibition assay provides a quantitative measure of the compound's potency.[7]

Protocol 2.1: High-Throughput Fluorescent-Based NKCC2 Inhibition Assay

This protocol utilizes a thallium (Tl+) influx assay as a surrogate for potassium (K+) transport to measure NKCC2 activity in a high-throughput format.[8][9]

Materials:

-

HEK293 cells stably expressing human NKCC2[7]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Chloride-free buffer

-

Thallium-based fluorescent dye kit

-

This compound

-

Furosemide (positive control)[9]

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Cell Culture and Plating: Maintain HEK293-NKCC2 cells in appropriate culture conditions. Seed the cells into 96-well plates and allow them to reach confluence.[7]

-

Stimulation of NKCC2 Activity: Wash the cells with a chloride-free medium to stimulate the activity of the NKCC2 transporter.[7]

-

Compound Incubation: Pre-incubate the cells for 15-20 minutes with varying concentrations of this compound. Include wells with furosemide as a positive control and a vehicle-only control.[7]

-

Fluorescent Dye Loading: Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Thallium Influx Measurement: Initiate the assay by adding a solution containing thallium. Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader.[8]

-

Data Analysis: Calculate the initial rate of fluorescence increase, which is proportional to the rate of thallium influx and thus NKCC2 activity.[9] Determine the IC50 value for this compound by plotting the percent inhibition against the log concentration of the compound.

Data Presentation:

| Compound | IC50 (µM) for NKCC2 Inhibition |

| This compound | Experimental Value |

| Furosemide (Control) | Reference Value |

Section 3: In Vivo Assessment of Diuretic Efficacy

Following in vitro characterization, it is crucial to evaluate the compound's diuretic effect in a whole-animal model. The Lipschitz test in rats is a standard and reliable method for this purpose.[10][11]

Protocol 3.1: Rat Diuretic Activity (Lipschitz Test)

This protocol assesses the diuretic, natriuretic (Na+ excretion), and kaliuretic (K+ excretion) activity of the test compound.[7]

Animal Model:

-

Male Wistar or Sprague-Dawley rats (150-200g)[7]

Materials:

-

This compound

-

Furosemide (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

-

Metabolic cages for urine collection[10]

-

Flame photometer for electrolyte analysis[10]

Step-by-Step Methodology:

-

Animal Acclimatization and Fasting: Acclimate the rats to the metabolic cages for a few days before the experiment. Fast the animals overnight with free access to water.[11]

-

Grouping and Dosing: Divide the animals into three groups: a control group receiving the vehicle, a positive control group receiving furosemide, and a test group receiving this compound. Administer the compounds orally via gavage.[10]

-

Urine Collection: Place the rats back into the metabolic cages and collect urine at regular intervals (e.g., every hour for the first 5 hours and then a cumulative collection at 24 hours).[10]

-

Measurement of Urine Volume: Record the total volume of urine excreted by each group at each time point.

-

Electrolyte Analysis: Determine the concentration of sodium (Na+) and potassium (K+) in the collected urine samples using a flame photometer.[10]

-

Data Analysis: Calculate the total urine output, sodium excretion, and potassium excretion for each group. The diuretic activity can be expressed as the ratio of the urine output of the test group to the control group. A value greater than 1 indicates a diuretic effect.[10]

Caption: Workflow for the in vivo evaluation of diuretic activity.

Data Presentation:

| Group | Dose (mg/kg) | Urine Output (mL/24h) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) |

| Control (Vehicle) | - | Experimental Value | Experimental Value | Experimental Value |

| Furosemide | Reference Dose | Experimental Value | Experimental Value | Experimental Value |

| This compound | Test Dose | Experimental Value | Experimental Value | Experimental Value |

Section 4: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent.[12] Pharmacokinetic studies in preclinical models provide essential data for dose selection and prediction of human pharmacokinetics.[13]

Protocol 4.1: Pharmacokinetic Study in Rats

Animal Model:

-

Male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.[12]

Materials:

-

This compound

-

Appropriate vehicle for intravenous and oral administration

-

Blood collection tubes with anticoagulant

-

LC-MS/MS system for bioanalysis

Step-by-Step Methodology:

-

Dosing: Administer a single dose of this compound to two groups of rats: one via intravenous (IV) injection and the other via oral gavage.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[12]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) can be calculated by comparing the AUC from oral administration to that from IV administration.[12]

Data Presentation:

| Parameter | Intravenous Administration | Oral Administration |

| Dose (mg/kg) | Experimental Value | Experimental Value |

| Cmax (ng/mL) | N/A | Experimental Value |

| Tmax (h) | N/A | Experimental Value |

| AUC (ng·h/mL) | Experimental Value | Experimental Value |

| t1/2 (h) | Experimental Value | Experimental Value |

| CL (mL/min/kg) | Experimental Value | N/A |

| Vd (L/kg) | Experimental Value | N/A |

| Bioavailability (F%) | N/A | Experimental Value |

Section 5: Regulatory Considerations and Future Directions

Preclinical studies must be conducted in compliance with Good Laboratory Practices (GLP) as defined by regulatory agencies such as the FDA.[14][15] The data generated from the described protocols will form a critical part of the Investigational New Drug (IND) application.[16] Future studies should include comprehensive toxicology and safety pharmacology assessments to fully characterize the risk-benefit profile of this compound.[17]

References

- 1. Loop Diuretics Unique Mechanism of Action [japi.org]

- 2. Loop Diuretics | Mechanism of Action, Side Effects & Examples | Study.com [study.com]

- 3. This compound | 4793-24-2 | Benchchem [benchchem.com]

- 4. This compound | 4793-24-2 | FC86135 [biosynth.com]

- 5. opencourses.emu.edu.tr [opencourses.emu.edu.tr]

- 6. Loop diuretic - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. benchchem.com [benchchem.com]

- 13. Furosemide pharmacokinetics and pharmacodynamics following gastroretentive dosage form administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 15. fda.gov [fda.gov]

- 16. Regulatory Guidelines For Preclinical And Clinical Validation of Traditional Medicines | PPT [slideshare.net]

- 17. aemps.gob.es [aemps.gob.es]

The Versatile Building Block: Application Notes and Protocols for 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry